

Trazpiroben's D2/D3 Receptor Selectivity: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Trazpiroben**'s selectivity for dopamine D2 and D3 receptors against other relevant compounds. The following sections detail the binding affinities, functional activities, and the underlying experimental methodologies to offer a clear perspective on **Trazpiroben**'s pharmacological profile.

Comparative Binding Affinity

The selectivity of a compound is determined by its binding affinity to different receptors. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the Ki values of **Trazpiroben** and other selected D2/D3 receptor ligands.



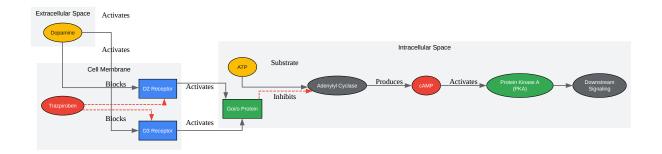
Compound	D2 Receptor Ki (nM)	D3 Receptor Ki (nM)	D2/D3 Selectivity Ratio (Ki D3 / Ki D2)
Trazpiroben	1.5[1]	3.2[1]	2.13
Metoclopramide	16 - 630[2]	27 - 68[2]	~0.1 - 1.7
Domperidone	~1.75 (for D2High)	Not explicitly found	-
Cariprazine	0.49 - 0.71[3]	0.085 - 0.3	~0.12 - 0.61
Aripiprazole	0.34	Not explicitly found, but has high affinity	-
Buspirone	484	98	0.20

Note: The D2/D3 Selectivity Ratio is calculated by dividing the Ki value for the D3 receptor by the Ki value for the D2 receptor. A ratio greater than 1 indicates selectivity for the D2 receptor, while a ratio less than 1 suggests selectivity for the D3 receptor. A ratio close to 1 indicates similar affinity for both receptors. The Ki values for Metoclopramide are presented as a range from multiple sources. The Ki for Domperidone is for the high-affinity state of the D2 receptor.

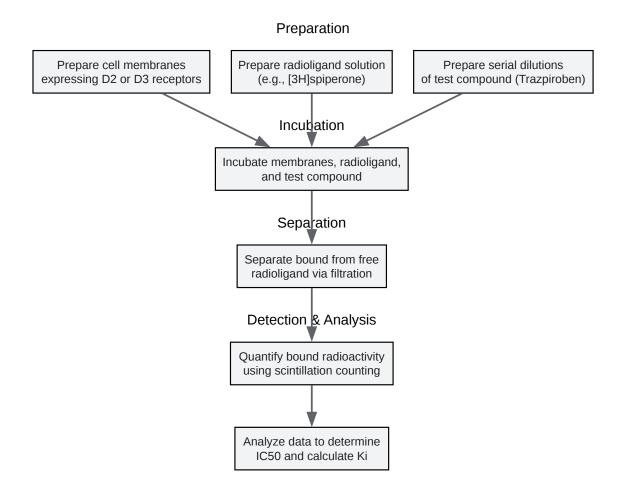
D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gai/o family of G proteins. Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. Antagonists, such as **Trazpiroben**, block the binding of dopamine to these receptors, thereby preventing this signaling cascade.

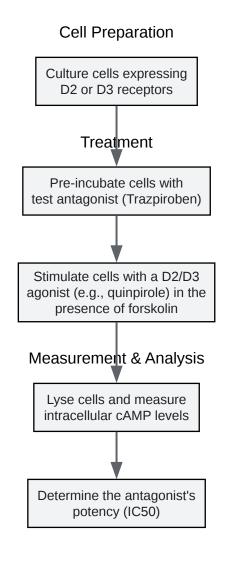












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References

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